Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)
The 3,4‑diethoxy substitution pattern confers distinct physicochemical properties relative to the unsubstituted phenyl analog. The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.2) and a larger topological polar surface area (TPSA = 110 Ų) [1]. This difference impacts solubility, permeability, and protein‑binding potential, which are critical considerations in assay development or in vivo formulation [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-(Phenylsulfonamido)acetic acid (CAS 5398-96-9): XLogP3 = 0.0 |
| Quantified Difference | +1.2 log units |
| Conditions | Computed property (XLogP3 algorithm, PubChem) |
Why This Matters
A difference of >1 log unit in XLogP3 indicates significantly different membrane permeability and solubility behavior, directly affecting assay performance and reproducibility.
- [1] PubChem Compound Summary for CID 9504131, {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid. View Source
- [2] PubChem Compound Summary for CID 66345, 2-(Phenylsulfonamido)acetic acid. View Source
